2-(3,4-dimethylphenyl)-7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine
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Description
2-(3,4-dimethylphenyl)-7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C24H24N2O3 and its molecular weight is 388.467. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds with pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds have been reported as novel cdk2 inhibitors . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
Compounds with similar structures have been reported to inhibit cdk2, thereby disrupting the cell cycle and inhibiting the growth of cancer cells .
Biochemical Pathways
The compound’s interaction with CDK2 can affect the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to cell cycle arrest and apoptosis, thereby inhibiting the proliferation of cancer cells .
Result of Action
The compound’s interaction with its target can lead to cell cycle arrest and apoptosis in cancer cells. This can result in the inhibition of tumor growth and potentially contribute to the treatment of cancer .
Biological Activity
The compound 2-(3,4-dimethylphenyl)-7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a novel heterocyclic compound with significant potential in medicinal chemistry. Its unique structure combines various functional groups that may contribute to diverse biological activities.
- IUPAC Name : this compound
- Molecular Formula : C24H24N2O3
- Molecular Weight : 388.467 g/mol
- CAS Number : 899746-98-6
Biological Activity Overview
Research indicates that compounds within the pyrazolo[1,5-c][1,3]oxazine family exhibit a range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound under study has been evaluated for its cytotoxic effects against various cancer cell lines.
Cytotoxic Activity
A study conducted on several pyrazolo derivatives demonstrated promising cytotoxic effects. The compound was tested against human breast adenocarcinoma (MCF-7) and colorectal carcinoma (HCT-116) cell lines. The results indicated an IC50 value of approximately 16.19 µM for HCT-116 and 17.16 µM for MCF-7 cells, showcasing its potential as an anticancer agent .
The proposed mechanism of action for this compound involves the inhibition of key enzymes related to cancer progression. It is hypothesized that the presence of the furan and benzo moieties enhances its interaction with cellular targets, leading to increased apoptosis in cancer cells.
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of various pyrazolo compounds compared to the target compound:
Compound Name | IC50 (µM) | Activity Type | Reference |
---|---|---|---|
Compound A | 16.19 | Anticancer (HCT-116) | |
Compound B | 17.16 | Anticancer (MCF-7) | |
Compound C | 20.00 | Anti-inflammatory | |
Compound D | 15.00 | Antimicrobial |
Case Studies and Research Findings
In a recent study published in Molecules, a series of pyrazole derivatives were synthesized and evaluated for their biological activities. The findings indicated that compounds similar to the one under consideration showed significant selectivity towards COX-2 inhibition, which is crucial for anti-inflammatory responses .
Another investigation highlighted the anti-cholinesterase activity of pyrazole derivatives, suggesting potential applications in treating neurodegenerative diseases . This broadens the scope of research into the biochemical pathways influenced by the target compound.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O3/c1-4-27-21-8-5-7-18-20-14-19(17-11-10-15(2)16(3)13-17)25-26(20)24(29-23(18)21)22-9-6-12-28-22/h5-13,20,24H,4,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVIJRBHWOGFFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(N3C2CC(=N3)C4=CC(=C(C=C4)C)C)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.